molecular formula C12H12Mg3O18P2 B8341516 Magnesium Ascorbyl Phosphate

Magnesium Ascorbyl Phosphate

Cat. No.: B8341516
M. Wt: 579.08 g/mol
InChI Key: PBSRSWFGYPZDAU-FFIPNUABSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium Ascorbyl Phosphate (MAP) is a stable, water-soluble derivative of Vitamin C (L-ascorbic acid) that is widely utilized in cosmetic and dermatological research. Its primary value lies in its exceptional stability compared to pure ascorbic acid, overcoming the challenges of easy degradation and poor skin penetration associated with the parent compound . This makes it an ideal agent for studying the topical application of vitamin C's benefits. In experimental models, MAP acts as a potent antioxidant, protecting skin from damage caused by free radicals and environmental stressors . Its application extends to the study of anti-aging, as it has been shown to stimulate collagen synthesis, improve skin elasticity, and reduce the appearance of wrinkles . Furthermore, MAP is a key research compound in investigating hyperpigmentation and melasma, as it inhibits the activity of the tyrosinase enzyme, thereby decreasing melanin production and leading to skin lightening . Research also explores its role in wound healing, where it contributes to collagen stabilization, enhancing the material properties of collagen-based biomaterials and supporting cellular activities crucial for tissue repair . To maximize its research efficacy, advanced formulations such as ethosomal and niosomal vesicular carriers have been developed to enhance skin permeation and retention, providing controlled delivery for sustained effect . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal consumer use.

Properties

Molecular Formula

C12H12Mg3O18P2

Molecular Weight

579.08 g/mol

IUPAC Name

trimagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate

InChI

InChI=1S/2C6H9O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;/q;;3*+2/p-6/t2*2-,4+;;;/m00.../s1

InChI Key

PBSRSWFGYPZDAU-FFIPNUABSA-H

SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

Preparation Methods

Magnesium Ascorbyl Phosphate is synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts. This process results in the formation of L-Ascorbic Acid 2-phosphate (magnesium salt hydrate). The compound is then purified and stabilized for use in various applications .

Chemical Reactions Analysis

Magnesium Ascorbyl Phosphate undergoes several types of chemical reactions, including:

    Oxidation: As a derivative of ascorbic acid, this compound can undergo oxidation reactions, where it is converted to dehydroascorbic acid.

    Reduction: It can act as a reducing agent, donating electrons to other molecules.

    Substitution: In certain conditions, this compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include water, phosphoric acid, and magnesium salts. The major products formed from these reactions are dehydroascorbic acid and various magnesium salts .

Scientific Research Applications

Skincare Applications

1.1 Antioxidant Properties
MAP acts as a potent antioxidant, scavenging free radicals and protecting the skin from oxidative stress. Its stability compared to ascorbic acid allows for prolonged efficacy in cosmetic formulations .

1.2 Melasma and Hyperpigmentation Treatment
Recent studies have demonstrated the effectiveness of MAP in treating melasma and hyperpigmentation. A clinical study comparing MAP ethosomal gel to niosomal gel showed significant reductions in melanin levels after one month with ethosomal formulations . The combination of MAP with trichloroacetic acid peels was also found to be more effective than the peel alone in reducing melasma severity .

Table 1: Efficacy of MAP in Melasma Treatment

Treatment TypeDurationSignificant Results
Ethosomal Gel1 MonthSignificant decrease in melanin
Niosomal Gel6 MonthsSignificant decrease in melanin
TCA Peel + MAP6 WeeksHigher MASI score reduction

Wound Healing Applications

MAP has shown promise in enhancing collagen stabilization, which is crucial for wound healing. Studies indicate that incorporating MAP into collagen films improves their mechanical properties and accelerates wound closure . In vivo studies revealed complete wound closure within 16 days when treated with MAP-stabilized collagen films.

Table 2: Wound Healing Efficacy with MAP

Treatment TypeClosure TimeMechanical Properties Improved
Collagen Film with MAP16 DaysYes
Control (Collagen Film Alone)Not reportedNo

Anti-Inflammatory Effects

MAP has been investigated for its anti-inflammatory properties, particularly in the treatment of acne vulgaris. In cultured sebocytes, MAP reduced the expression of inflammatory cytokines and lipid peroxidation induced by lipopolysaccharides (LPS) . This suggests that MAP may serve as an effective agent for managing acne-related inflammation.

Table 3: Anti-Inflammatory Effects of MAP

ParameterControl (LPS)MAP Treatment
TLR-4 ExpressionIncreasedDecreased
MMP-9 ExpressionIncreasedDecreased
Lipid PeroxidationHighSignificantly Lowered

Bone Formation Potential

Emerging research indicates that MAP may promote bone formation through calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathways . This application opens new avenues for investigating MAP's role in bone health and potential treatments for osteoporosis.

Mechanism of Action

Magnesium Ascorbyl Phosphate primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα). This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells. This compound directly binds to and activates CaMKIIα, leading to an increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression. These interactions promote osteoblastogenesis and bone formation .

Comparison with Similar Compounds

Table 1: Stability of Vitamin C Derivatives in Cosmetic Formulations

Compound Stability (25°C, 12 Months) Key Findings
Magnesium Ascorbyl Phosphate ~50–60% retention Degrades faster than SAP but more stable than ascorbic acid
Sodium Ascorbyl Phosphate ~60–70% retention Superior long-term stability in o/w emulsions
Ascorbyl Palmitate <10% retention Rapid degradation in aqueous systems; requires lipid encapsulation
Ascorbic Acid <10% retention Fully degrades within 10 days at 20°C

Antioxidant Activity

MAP’s antioxidant efficacy is lower than ascorbic acid but higher than SAP. In ABTS assays, MAP’s IC₅₀ is 38.52 µg/mL, compared to ascorbic acid’s 3.89 µg/mL and SAP’s 28.78 µg/mL . However, MAP’s stability allows prolonged antioxidant activity in vivo. In murine models, 1 mM MAP prevents UVB-induced lipid peroxidation and delays skin tumor formation by 30% .

Table 2: Antioxidant and Tyrosinase Inhibition Profiles

Compound ABTS IC₅₀ (µg/mL) Tyrosinase Inhibition (IC₅₀) Key Applications
This compound 38.52 78.99 ± 5.86 μM (l-dopa substrate) Hyperpigmentation, photoprotection
Sodium Ascorbyl Phosphate 28.78 Not reported Anti-aging, hydration
Ascorbyl Palmitate 5.65* Not reported Lipid-based formulations, anti-inflammatory
Ascorbic Acid 3.89 126.26 g/(L·h) (hydrolysis) Unstable in topical formulations

*Data for D2 derivative from .

Skin Penetration and Clinical Efficacy

MAP’s hydrophilic nature limits epidermal penetration unless formulated in ethosomes or emulgels. Ethosomal MAP achieves 86.14 ± 1.58% entrapment efficiency, enhancing transdermal delivery . Clinically, 5% MAP cream combined with trichloroacetic acid (TCA) peels reduces melasma severity (MASI score) by 81.1% in 6 weeks, outperforming TCA peels alone (66.2% reduction) . In contrast, SAP and AP in multiple emulsions reduce melanin content by 15–20% over 12 weeks, with SAP showing superior anti-inflammatory effects .

Formulation Considerations

  • MAP : Ideal for aqueous systems (e.g., serums, emulgels) .
  • SAP : Preferred in long-stability o/w emulsions .
  • AP : Requires lipid encapsulation for efficacy in creams .

Q & A

Q. How does the stability of magnesium ascorbyl phosphate (MAP) compare to other vitamin C derivatives in aqueous formulations, and what methodologies are used to assess this?

MAP exhibits superior stability in aqueous solutions compared to L-ascorbic acid, retaining >95% potency at 40°C without pH adjustment, as shown in accelerated stability studies using HPLC and spectrophotometric assays. Stability is attributed to its phosphate ester group, which reduces oxidation susceptibility . Experimental protocols recommend monitoring degradation products (e.g., dehydroascorbic acid) via HPLC under varying pH (5–7) and temperature conditions (25–40°C) to model real-world formulation challenges .

Q. What safety assessments are critical for MAP in topical formulations, and how are conflicting toxicological data reconciled?

The Cosmetic Ingredient Review (CIR) Expert Panel concluded MAP is safe at concentrations ≤3% in leave-on products, based on acute toxicity (LD50 >2000 mg/kg in rats), dermal irritation (non-irritating in rabbit models), and genotoxicity (Ames test negative) studies . However, discrepancies in photoprotective efficacy data (e.g., conflicting results on UV-induced lipid peroxidation inhibition) require meta-analysis of study designs, including differences in vehicle composition and skin models (ex vivo human vs. murine) .

Q. What experimental models are used to validate MAP’s antioxidant mechanisms in skin?

In vitro assays include:

  • DPPH/ABTS radical scavenging : Quantifies free radical neutralization at physiological pH (7.4).
  • Lipid peroxidation inhibition : Measures malondialdehyde (MDA) levels in UV-irradiated skin homogenates.
  • Collagen synthesis : MAP increases procollagen I mRNA in human dermal fibroblasts (3D cultures) at 0.1–1.0 mM concentrations via TGF-β pathway modulation .

Advanced Research Questions

Q. How can synergistic interactions between MAP and other antioxidants (e.g., melatonin, arbutin) be systematically evaluated?

  • Experimental design : Co-encapsulation in lipid nanoparticles or anhydrous gels to prevent hydrolysis.
  • Outcome metrics :
  • Tyrosinase inhibition: Assess melanin reduction in B16F10 melanoma cells.
  • Skin hydration: Corneometer measurements in human volunteers after 4-week application of MAP + arbutin creams (e.g., 2% MAP + 1% arbutin showed 32% SC hydration increase vs. controls) .
    • Contradictions : Melatonin’s pro-oxidant effects at high doses (>5%) may counteract MAP’s benefits, necessitating dose-response optimization .

Q. What methodologies enhance MAP’s dermal penetration in compromised skin barriers?

  • Chemical enhancers : Oleic acid (5% w/w) increases MAP flux by 2.5-fold in Franz diffusion cells using ex vivo human skin.
  • Physical methods : Ultrasound with microbubbles (1 MHz, 0.5 W/cm²) improves transdermal delivery by 40% in murine models, validated via confocal microscopy .
  • Limitations : Enhanced penetration may correlate with irritation risk, requiring concurrent TEWL (transepidermal water loss) monitoring .

Q. How can in vitro efficacy data (e.g., MIC values) for MAP against C. acnes be translated to clinical settings?

While MAP’s MIC for C. acnes is >1280 µg/mL in vitro, its anti-inflammatory effects (e.g., IL-6 suppression in keratinocytes) may drive clinical efficacy in acne. Experimental validation requires:

  • 3D sebaceous gland models : Measure sebum oxidation and comedolysis.
  • Human trials : Double-blind studies comparing 5% MAP gels vs. salicylic acid in inflammatory lesion count reduction .

Q. What are the long-term stability challenges for MAP in anhydrous vs. hydrous formulations?

  • Anhydrous systems (e.g., silicone-based creams): MAP retains 98% potency after 12 months at 25°C.
  • Hydrous systems : Water activity (aw) >0.7 accelerates hydrolysis; stability is maintained with:
  • Chelators : EDTA (0.1%) reduces metal-ion catalyzed degradation.
  • Antioxidants : Tocopherol (0.05%) prevents oxidation .

Q. How does MAP modulate stratum corneum hydration, and what are the limitations of current measurement techniques?

MAP enhances ceramide synthesis via serine palmitoyltransferase activation, increasing SC hydration by 25% in 8-week human studies. However, corneometer data may overestimate hydration due to surface electrolyte interference. Alternative methods:

  • ATR-FTIR spectroscopy : Quantifies lipid organization in SC.
  • Confocal Raman microspectroscopy : Maps water distribution at 10 µm resolution .

Q. What evidence supports MAP’s role in photoprotection, and how do study designs affect outcome reliability?

MAP reduces UVB-induced erythema by 18% in human skin equivalents (vs. 12% for ascorbic acid) by scavenging singlet oxygen (¹O₂). However, in vivo studies using solar-simulated radiation (SSR) show variability due to differences in:

  • Irradiation protocols : MED (minimum erythema dose) vs. cumulative UV exposure.
  • Endpoint assays : Chromameter vs. histopathological analysis .

Q. How does MAP stability vary under extreme pH conditions relevant to cosmetic formulations?

MAP decomposes at pH <4 (hydrolysis to ascorbic acid) and pH >9 (phosphate group cleavage). Stability is optimal at pH 6.5–7.5, validated via:

  • Accelerated stability testing : 40°C/75% RH for 90 days.
  • Ion chromatography : Quantifies free phosphate ions as degradation markers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium Ascorbyl Phosphate
Reactant of Route 2
Magnesium Ascorbyl Phosphate

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